molecular formula C21H20N2 B1621543 2-Biphenyl-4-YL-2,3,4,5-tetrahydro-1H-benzo[B][1,4]diazepine CAS No. 904814-74-0

2-Biphenyl-4-YL-2,3,4,5-tetrahydro-1H-benzo[B][1,4]diazepine

Cat. No.: B1621543
CAS No.: 904814-74-0
M. Wt: 300.4 g/mol
InChI Key: HNWHNOSPLHNHNX-UHFFFAOYSA-N
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Description

“2-Biphenyl-4-YL-2,3,4,5-tetrahydro-1H-benzo[B][1,4]diazepine” is a chemical compound with the molecular formula C21H20N2 . It is used for experimental and research purposes .


Synthesis Analysis

The synthesis of “this compound” can be achieved from 1,3,4,5-TETRAHYDRO-2H-1,5-BENZODIAZEPIN-2-ONE . More detailed synthesis procedures might be available in specialized literature .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include its boiling point, melting point, and density . More detailed properties might be available in specialized databases or literature.

Scientific Research Applications

Synthesis and Biological Screening

Synthesis and Pharmacological Activities

Novel derivatives of benzodiazepines have been synthesized, confirming their structures via IR, 1H NMR, mass spectra, and elemental analysis. These compounds exhibited significant antimicrobial, analgesic, and anti-inflammatory activities, demonstrating their potential in medical and pharmaceutical research (Bhat et al., 2014).

Chemical Synthesis Techniques

Novel Synthesis Methods

Research has introduced efficient methods for synthesizing tetrahydro-2,4-dioxo-1H-benzo[b][1,5]diazepine-3-yl-2-methylpropanamide derivatives. These methods provide alternative pathways for creating benzodiazepine derivatives, highlighting their broad spectrum of biological activities and their importance in pharmaceutical industries (Shaabani et al., 2009).

Material Science and Chemistry

Interactions with Diorganotin(IV)chlorides

A study synthesized 2-Methyl-2,4-di-thiophen-2′,2″-yl-2,3-dihydro-1H-benzo[ b ][1,4]diazepine and explored its reactions with dialkyltin(IV)dichlorides. This research contributes to the understanding of the complex's structure and supramolecular helices formed due to H-bonding interactions (Garoufis et al., 2015).

Green Chemistry

Green Synthesis Approach

A novel, green, and efficient one-pot three-component synthesis of 2,4-disubstituted-3H-benzo[b][1,4]diazepines has been reported. This methodology, using water as a solvent and achieving high yields, aligns with the twin green chemistry objectives of reducing hazardous substances and improving synthesis efficiency (Palimkar et al., 2007).

Properties

IUPAC Name

4-(4-phenylphenyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2/c1-2-6-16(7-3-1)17-10-12-18(13-11-17)19-14-15-22-20-8-4-5-9-21(20)23-19/h1-13,19,22-23H,14-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNWHNOSPLHNHNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=CC=CC=C2NC1C3=CC=C(C=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00378059
Record name 2-([1,1'-Biphenyl]-4-yl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00378059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

904814-74-0
Record name 2-[1,1′-Biphenyl]-4-yl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=904814-74-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-([1,1'-Biphenyl]-4-yl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00378059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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